N-(4-Bromophenyl)-N-hydroxybutanamide
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Overview
Description
N-(4-Bromophenyl)-N-hydroxybutanamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a hydroxybutanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-hydroxybutanamide typically involves the reaction of 4-bromobenzoyl chloride with N-hydroxybutanamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-(4-Bromophenyl)-N-butanamide.
Reduction: N-(4-Bromophenyl)-N-hydroxybutanol.
Substitution: N-(4-Aminophenyl)-N-hydroxybutanamide (if amine is the nucleophile).
Scientific Research Applications
N-(4-Bromophenyl)-N-hydroxybutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N-hydroxybutanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and hydroxybutanamide moieties. These interactions can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-N-hydroxyacetamide: Similar structure but with a shorter carbon chain.
N-(4-Bromophenyl)-N-hydroxypropionamide: Similar structure but with a different carbon chain length.
N-(4-Chlorophenyl)-N-hydroxybutanamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N-(4-Bromophenyl)-N-hydroxybutanamide is unique due to its specific combination of a bromophenyl group and a hydroxybutanamide moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918107-05-8 |
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Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-hydroxybutanamide |
InChI |
InChI=1S/C10H12BrNO2/c1-2-3-10(13)12(14)9-6-4-8(11)5-7-9/h4-7,14H,2-3H2,1H3 |
InChI Key |
DDTOKFUEPKXHGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
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